An In-Depth Technical Guide to 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone (CAS 57709-77-0)
An In-Depth Technical Guide to 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone (CAS 57709-77-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone is a heterocyclic molecule belonging to the phthalazinone class of compounds. The phthalazinone core is a well-recognized and privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this core have shown promise as anticancer, anti-inflammatory, antihypertensive, and anticonvulsant agents.[1][2][3] The specific molecule, with a 4-chlorophenyl group at the 4-position and a phenyl group at the 2-position, presents a unique substitution pattern that warrants detailed investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Physicochemical Properties
A comprehensive experimental characterization of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone is not extensively available in the public domain. However, based on its structure and data from chemical suppliers, we can compile a table of its core properties. Where experimental data is unavailable, computationally predicted values are provided to guide researchers.[4]
| Property | Value | Source |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2H-phthalazin-1-one | N/A |
| CAS Number | 57709-77-0 | [5] |
| Molecular Formula | C₂₀H₁₃ClN₂O | [5] |
| Molecular Weight | 332.79 g/mol | [5] |
| Melting Point | Not available (predicted to be a solid at room temp.) | N/A |
| Boiling Point | Not available (likely to decompose at high temp.) | N/A |
| Solubility | Insoluble in water, soluble in organic solvents. | N/A |
| Predicted LogP | 4.5 - 5.5 | [4] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Chemical Structure
The chemical structure of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone is characterized by a tricyclic system where a pyridazinone ring is fused to a benzene ring, with aryl substituents at positions 2 and 4.
Caption: Chemical structure of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone.
Synthesis
The most direct and established method for the synthesis of 4-aryl-2-aryl-1(2H)-phthalazinones is the condensation of a 2-aroylbenzoic acid with a substituted hydrazine.[7] In the case of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone, the synthesis involves the reaction of 2-(4-chlorobenzoyl)benzoic acid with phenylhydrazine.
Synthesis Workflow
Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis of 2-(4-chlorobenzoyl)benzoic acid
This protocol is adapted from a standard procedure for the Friedel-Crafts acylation of an aromatic compound.[8]
-
To a solution of phthalic anhydride (0.2 mol) in dry chlorobenzene (122 mL), add anhydrous aluminum chloride (0.48 mol) portion-wise with stirring.
-
The reaction is exothermic and will begin to reflux. Maintain a moderate reflux for 1 hour, using an ice bath to control the temperature if necessary.
-
The reaction mixture will solidify upon completion.
-
Cool the reaction vessel in an ice bath and slowly add 300 mL of water dropwise to quench the reaction and decompose the aluminum chloride complex.
-
Collect the resulting white precipitate by filtration and wash thoroughly with water, followed by a wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as benzene to yield pure 2-(4-chlorobenzoyl)benzoic acid.
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
This is a general procedure for the synthesis of phthalazinones from 2-aroylbenzoic acids.[7][9]
-
In a round-bottom flask, dissolve 2-(4-chlorobenzoyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Spectroscopic Characterization
The structural confirmation of the synthesized 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone would be achieved through a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three distinct phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 20 carbon atoms. The carbonyl carbon of the phthalazinone ring is expected to appear significantly downfield (around δ 160-170 ppm).
-
IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong absorption band for the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (332.79 g/mol ), along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
Biological and Pharmacological Potential
-
Anticancer Activity: Many phthalazinone derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][6]
-
Anticonvulsant Activity: The phthalazinone scaffold is present in compounds that exhibit anticonvulsant effects, potentially through antagonism of the AMPA receptor.[3]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown significant anti-inflammatory and analgesic properties.[3]
-
Other Activities: The versatility of the phthalazinone core has led to the discovery of derivatives with antihypertensive, antidiabetic, and antihistaminic activities.[1][10]
The presence of the 4-chlorophenyl and 2-phenyl groups on the phthalazinone scaffold of the title compound suggests that it is a promising candidate for screening across these and other biological targets. Further research is warranted to elucidate its specific pharmacological profile and mechanism of action.
Conclusion
4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone is a molecule of significant interest within the field of medicinal chemistry. Its synthesis is achievable through a straightforward and well-documented chemical pathway. While specific experimental data on its physicochemical and pharmacological properties are limited, the known activities of the phthalazinone class of compounds suggest that it holds considerable potential for drug discovery and development. This guide provides a foundational resource for researchers to initiate further investigation into this promising molecule.
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